molecular formula C11H11NO2S2 B12129582 Rhodanine, 3-(o-ethoxyphenyl)- CAS No. 23517-70-6

Rhodanine, 3-(o-ethoxyphenyl)-

Cat. No.: B12129582
CAS No.: 23517-70-6
M. Wt: 253.3 g/mol
InChI Key: QGQURYGYARADIP-UHFFFAOYSA-N
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Biological Activity

Rhodanine, 3-(o-ethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Rhodanine Derivatives

Rhodanine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific compound, Rhodanine, 3-(o-ethoxyphenyl)-, has been studied for its unique substitution pattern that influences its biological efficacy.

Biological Activities

  • Antimicrobial Activity
    • Rhodanine derivatives have demonstrated significant antimicrobial properties. For instance, studies indicate that compounds with rhodanine cores can inhibit bacterial growth effectively.
  • Anticancer Properties
    • Research has shown that Rhodanine, 3-(o-ethoxyphenyl)- exhibits cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 14.60 µg/mL against the K562 human chronic myelogenous leukemia cell line, indicating potent antiproliferative activity .
  • Antiviral Effects
    • Some studies suggest that rhodanine derivatives may also possess antiviral properties, although specific data on Rhodanine, 3-(o-ethoxyphenyl)- in this context is limited.
  • Anti-inflammatory and Antidiabetic Effects
    • Other derivatives in the rhodanine family have been explored for their anti-inflammatory and antidiabetic activities, showcasing the versatility of this chemical scaffold in drug development .

The mechanism by which Rhodanine, 3-(o-ethoxyphenyl)- exerts its biological effects primarily involves enzyme inhibition and interaction with cellular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as carbonic anhydrase, which is involved in various physiological processes .
  • Target Modulation : It can modulate targets involved in cancer cell proliferation and survival pathways, contributing to its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structural characteristics that contribute to the biological activity of Rhodanine, 3-(o-ethoxyphenyl)- is crucial for optimizing its therapeutic potential:

CompoundSubstitution PatternIC50 (µg/mL)Activity
Rhodanine, 3-(o-ethoxyphenyl)-o-Ethoxyphenyl14.60Anticancer
Rhodanine-3-acetic acidAcetic acidVariesAntidiabetic
Rhodanine-3-propionic acidPropionic acidVariesAntimicrobial

This table illustrates how different substitutions on the rhodanine core affect its potency and selectivity against various biological targets.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluating various rhodanine derivatives found that those with specific substitutions exhibited enhanced cytotoxicity against cancer cells compared to others without such modifications. For example, compounds with a free -NH group showed increased activity against the epidermal growth factor receptor (EGFR) .
  • Antimicrobial Efficacy
    • Another investigation highlighted the antimicrobial potential of rhodanine derivatives against resistant bacterial strains. The study concluded that specific structural modifications led to improved efficacy against these pathogens .

Properties

CAS No.

23517-70-6

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11NO2S2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3

InChI Key

QGQURYGYARADIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)CSC2=S

Origin of Product

United States

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